An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine. Due to the limited availability of direct experimental data for this specific compound, this document also includes information on related substituted pyrimidines to offer valuable context for research and development.
Core Chemical Properties
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine, identified by the CAS Number 104637-64-1, is a substituted pyrimidine derivative. The fundamental chemical identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 104637-64-1 | [1] |
| Molecular Formula | C₉H₁₃ClN₄ | [2] |
| Molecular Weight | 212.68 g/mol | [2] |
| IUPAC Name | 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine | N/A |
| Canonical SMILES | C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | N/A |
| Boiling Point (Predicted) | 440.6±55.0 °C at 760 mmHg | N/A |
| Melting Point | Not available | [2] |
| Solubility | Not available | N/A |
Synthesis and Experimental Protocols
A related synthesis for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine has been described and involves a microwave-assisted reaction.[3] This suggests a potential synthetic strategy for the target compound.
Postulated Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine, starting from a commercially available dichloropyrimidine.
Caption: Postulated synthetic workflow for 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is not currently documented. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] Substituted aminopyrimidines, in particular, have been extensively investigated as inhibitors of various protein kinases and other cellular targets.
Derivatives of 2-aminopyrimidine have shown a range of pharmacological activities, including antifungal, pesticidal, and enzyme inhibitory actions against kinases such as Bcr-Abl, rho-associated protein kinase (ROCK), and glycogen synthase kinase (GSK3).[4] Furthermore, substituted chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1 and as state-dependent sodium channel blockers for treating pain.[5][6]
Given the structural similarities, it is plausible that 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine could exhibit inhibitory activity against certain protein kinases. The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.
Caption: Hypothetical signaling pathway inhibition by a pyrimidine-based compound.
Safety and Handling
Safety data sheets for 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause serious eye irritation and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.
Conclusion
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is a chemical compound with a defined structure for which basic identifiers are known. However, a comprehensive experimental characterization of its physical properties, a detailed and validated synthesis protocol, and its biological activity are not yet available in the public domain. The information provided on related substituted pyrimidines suggests that this compound could be a valuable subject for further investigation, particularly in the context of kinase inhibition and drug discovery. Researchers are encouraged to perform detailed characterization to fully elucidate the properties and potential applications of this molecule.
References
- 1. 104637-64-1 CAS MSDS (4-CHLORO-6-PIPERIDIN-1-YL-PYRIMIDIN-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
